Metrenperone-d4
Description
Metrenperone-d4 (4′-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4) is a deuterated analog of metrenperone, a compound historically investigated for its pharmacological properties. The deuterium substitution at four positions (denoted by "-d4") increases molecular stability and reduces metabolic degradation, making it valuable as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) . This isotopic labeling ensures precise quantification in pharmacokinetic and metabolic studies.
This compound is classified as a reference material, with applications in forensic toxicology, drug development, and regulatory compliance testing. Its structure features a fluorophenyl group, a piperazinyl-pyridinyl moiety, and a ketone backbone, which are critical for receptor-binding studies .
Properties
CAS No. |
1346600-31-4 |
|---|---|
Molecular Formula |
C24H26FN3O2 |
Molecular Weight |
411.514 |
IUPAC Name |
2,7-dimethyl-3-[1,1,2,2-tetradeuterio-2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3/i11D2,14D2 |
InChI Key |
AXQRPYKSPHUOGZ-WDVOAUESSA-N |
SMILES |
CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1 |
Synonyms |
3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl-d4]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one; R 50970-d4; Sinomedol-d4; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metrenperone-d4 involves the incorporation of deuterium atoms into the Metrenperone moleculeOne common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced technologies and equipment is essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Metrenperone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Metrenperone-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.
Biology: Employed in studies involving receptor binding and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and analytical methods.
Mechanism of Action
Metrenperone-d4 exerts its effects by antagonizing the type 2 serotonergic receptors. This action inhibits the binding of serotonin to these receptors, thereby modulating various physiological processes. The compound also exhibits antagonist activity at alpha-1 and alpha-2 adrenergic receptors, as well as anti-histaminergic and anti-dopaminergic properties. These interactions contribute to its overall pharmacological profile and therapeutic potential .
Comparison with Similar Compounds
Structural Analogs
Azaperone-d4
Azaperone-d4, another deuterated standard, shares functional similarities with Metrenperone-d4. Both compounds are butyrophenone derivatives and act as dopamine receptor antagonists. Key differences include:
- Deuterium Position : Azaperone-d4 incorporates deuterium in the fluorophenyl ring, whereas this compound has deuterium in the piperazine and ketone regions .
- Application : Azaperone-d4 is primarily used in veterinary medicine for sedation, while this compound focuses on human neuropharmacology research.
Melperone-d4 (4-methylpiperidine-2,2,6,6-d4)
Melperone-d4HCl, a structural analog, is a deuterated antipsychotic. Unlike this compound, it lacks the pyridinyl-piperazinyl group but retains a methylpiperidine core. Toxicity data classify it as a D2B hazardous material (toxic material causing other toxic effects), necessitating strict handling protocols .
Functional Analogs
Deuterated Benzazepines
Compounds like (6RS,7RS)-4,5,6,7-Tetrahydro-7-hydroxy-6-[(1-methylethyl)amino]imidazo[4,5,1-jk][1]benzazepin-2(1H)-one-d4 hydrochloride (from Honeywell’s catalog) serve as reference materials in serotonin receptor studies. Unlike this compound, these feature a benzazepine backbone, targeting 5-HT receptors rather than dopamine pathways .
Analytical and Regulatory Profiles
Key Research Findings
- This compound demonstrates enhanced metabolic stability compared to non-deuterated metrenperone, with a 30% longer half-life in hepatic microsome assays .
- Azaperone-d4 exhibits cross-reactivity in dopamine receptor assays, complicating its use in human studies compared to this compound’s specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
